REACTION_CXSMILES
|
[C:1]1([CH:7]([O:10][CH2:11][CH2:12][O:13][Si](C)(C)C)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl>>[NH2:9][CH2:8][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[O:10][CH2:11][CH2:12][OH:13]
|
Name
|
Compound 2
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C#N)OCCO[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after degassing
|
Type
|
CUSTOM
|
Details
|
The flask was dipped in an ice bath
|
Type
|
ADDITION
|
Details
|
30 ml of 1M BH3 solution in THF was slowly added
|
Type
|
TEMPERATURE
|
Details
|
while cooling the mixture in ice
|
Type
|
WAIT
|
Details
|
at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was dipped in an ice bath
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent under reduced pressure, 20 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
aqueous NaOH solution was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous sodium sulfate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC(OCCO)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 89.5% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |